

N-Boc-5-bromoisoindoline molecular weight and formula

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Compound of Interest

Compound Name: *N-Boc-5-bromoisoindoline*

Cat. No.: *B105167*

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In-Depth Technical Guide: N-Boc-5-bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Boc-5-bromoisoindoline**, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a representative synthetic protocol, and its application as a versatile building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

N-Boc-5-bromoisoindoline, also known as tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate, is a heterocyclic compound featuring a bromine-substituted isoindoline core protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable precursor for further chemical modifications.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ BrNO ₂	[1]
Molecular Weight	298.18 g/mol	
CAS Number	201940-08-1	[2]
Appearance	White to off-white solid	[2]
Boiling Point	354.7°C	
Storage Temperature	2-8°C	

Synthetic Protocol

The synthesis of **N-Boc-5-bromoisindoline** is typically achieved through the Boc protection of 5-bromoisindoline. The following is a representative experimental protocol based on general procedures for the N-tert-butyloxycarbonylation of secondary amines.

Materials and Reagents:

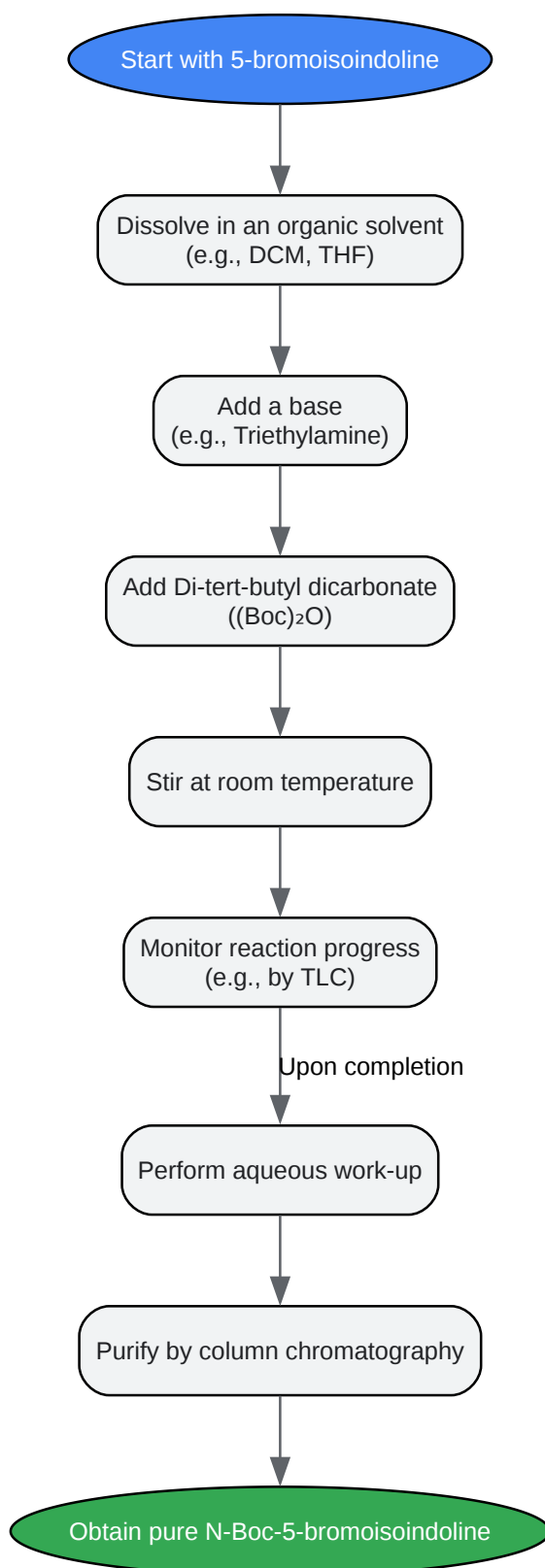
- 5-bromoisindoline
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
- Sodium Hydroxide (NaOH) solution (for alternative protocols)
- Water
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

General Procedure for Boc Protection:

- **Dissolution:** Dissolve 5-bromoisoindoline (1.0 equivalent) in an appropriate solvent such as Dichloromethane, Tetrahydrofuran, or Acetonitrile.[3]
- **Base Addition:** To the solution, add a suitable base, for instance, Triethylamine or Diisopropylethylamine (1.2 - 2.0 equivalents), and stir the mixture.[3] For reactions that are sensitive to temperature, it is advisable to cool the mixture using an ice bath.
- **Reagent Addition:** Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[3]
- **Reaction:** Allow the reaction to proceed at room temperature. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[3]
- **Work-up:** Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue can then be taken up in a suitable organic solvent and washed with water or a mild aqueous acid and base to remove impurities.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield **N-Boc-5-bromoisoindoline**.

Experimental Workflow and Logical Relationships

The synthesis of **N-Boc-5-bromoisoindoline** follows a straightforward logical progression from the starting material to the final protected product. This workflow is a fundamental transformation in organic synthesis, enabling further functionalization of the molecule.



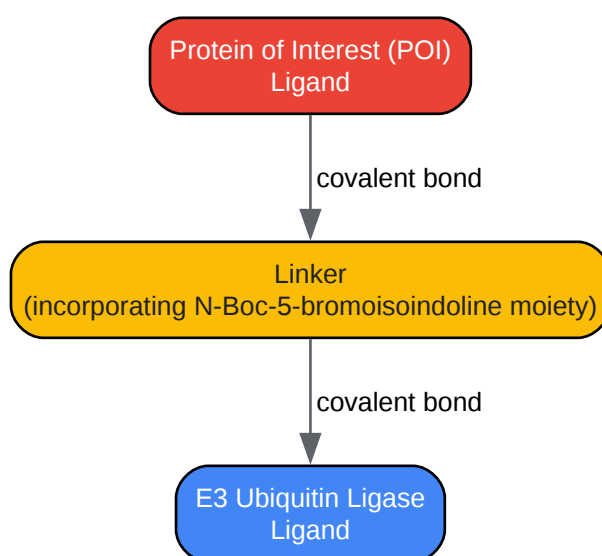
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Caption: Synthetic workflow for the preparation of **N-Boc-5-bromoisindoline**.

Applications in Drug Discovery

N-Boc-5-bromoisindoline serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility stems from the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions, and the Boc-protected nitrogen, which allows for selective deprotection and further modification.

One of the prominent applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5] **N-Boc-5-bromoisindoline** can be incorporated into the linker component of a PROTAC, connecting the target protein ligand to the E3 ligase ligand.



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Caption: General structure of a PROTAC molecule.

The bromo-functional group on the isoindoline ring provides a handle for introducing diverse chemical moieties through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the synthesis of a library of PROTACs for structure-activity relationship (SAR) studies. This versatility makes **N-Boc-5-bromoisindoline** a valuable tool for researchers developing novel therapeutics targeting previously "undruggable" proteins.

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